molecular formula C14H23NO2 B12610979 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester CAS No. 650616-15-2

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester

Cat. No.: B12610979
CAS No.: 650616-15-2
M. Wt: 237.34 g/mol
InChI Key: AQZCDVRBBQMPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a hexyl group at the 5-position, a methyl group at the 2-position, and an ethyl ester functional group at the 3-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different substrates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures and pressures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Substitution reactions, such as halogenation or alkylation, can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl group at the 5-position and the ethyl ester functional group at the 3-position differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

650616-15-2

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

ethyl 5-hexyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H23NO2/c1-4-6-7-8-9-12-10-13(11(3)15-12)14(16)17-5-2/h10,15H,4-9H2,1-3H3

InChI Key

AQZCDVRBBQMPED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(N1)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.